1-(Benzyloxy)-3-fluorobenzene
Overview
Description
1-(Benzyloxy)-3-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. It is characterized by a benzene ring with a fluorine atom and a benzyloxy group attached to it. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through several methods. For instance, the synthesis of sterically hindered fluorinated benzene derivatives can be accomplished by aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although not directly related to 1-(Benzyloxy)-3-fluorobenzene, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which could be similar to the interactions present in 1-(Benzyloxy)-3-fluorobenzene . The presence of fluorine atoms can lead to unusual bond angles and lengths, as seen in the case of fluorobenzene, where the C-F bond length is 1.35 Å10.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene is a practical method to introduce fluorine atoms into aromatic systems . This method could potentially be applied to the synthesis of 1-(Benzyloxy)-3-fluorobenzene if suitable precursors are available.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorobenzenes are known to be weakly coordinating solvents due to the reduced ability to donate π-electron density from the arene, which could also be true for 1-(Benzyloxy)-3-fluorobenzene . Additionally, the presence of fluorine can affect the photophysical properties of aromatic compounds, as seen in the violet fluorescence exhibited by dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes in the solid state .
Scientific Research Applications
Crystal Structures and Interactions
1-(Benzyloxy)-3-fluorobenzene, a compound related to fluorobenzenes, plays a significant role in understanding crystal structures and interactions. Studies have shown that fluorobenzenes exhibit unique C−H···F−C interactions in their crystalline states, which are key to evaluating the weak acceptor capabilities of the C−F group. These interactions are crucial in determining the crystal structures of various fluorobenzene derivatives, offering insights into the nature of weak intermolecular interactions in predominantly non-polar compounds (Thalladi et al., 1998).
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including fluorobenzene derivatives, is a critical area of research. This process has been used to synthesize various fluorinated compounds, providing a better understanding of the mechanisms involved in the fluorination of aromatic compounds. These studies contribute to the development of more efficient and selective fluorination processes (Momota et al., 1998).
Organometallic Chemistry
Fluorobenzenes are increasingly recognized as versatile solvents in organometallic chemistry. Their use as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis has been a focus of study. These compounds have shown potential in various chemical reactions, including C-H and C-F bond activation, highlighting their importance in contemporary organic synthesis (Pike et al., 2017).
Photochemistry and Photodynamics
The photochemistry of fluorobenzenes, including derivatives like 1-(Benzyloxy)-3-fluorobenzene, has been extensively studied. Research in this field focuses on understanding the mechanisms behind various photochemical reactions, such as 4π-electrocyclizations. These studies are crucial for comprehending the chemo- and regioselectivities of fluorobenzenes and their applications in photodynamics (Li & Lopez, 2022).
Molecular Pair Analysis
The molecular pair analysis of fluorobenzenes has been conducted to compare their crystal structures with other similar-shaped molecules. This research provides insights into the intermolecular interactions and the influence of fluorine substitution on the packing and stability of these compounds (Dunitz & Schweizer, 2006).
Aromatic Nucleophilic Substitution
Studies on the nucleophilic substitution of fluorine in fluorobenzenes have demonstrated the feasibility of this reaction under various conditions. This area of research contributes to the development of novel synthesis methods for fluorinated organic compounds, expanding the potential applications of these substances in various fields (Goryunov et al., 2010).
Safety And Hazards
- Toxicity : Assessments of toxicity are essential. Fluorinated compounds can exhibit toxicity, especially if metabolized.
- Handling Precautions : Proper lab practices should be followed when working with this compound.
- Environmental Impact : Disposal methods and environmental effects need consideration.
Future Directions
- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.
- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.
- Computational Modeling : Use quantum mechanical calculations to predict properties and reactivity.
properties
IUPAC Name |
1-fluoro-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOSFBOCFVINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469700 | |
Record name | 1-(Benzyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-fluorobenzene | |
CAS RN |
72216-35-4 | |
Record name | 1-(Benzyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.